3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde
Description
3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at the 3-position and a 4-methylbenzyloxy group at the 2-position of the aromatic ring. This compound is structurally characterized by its aldehyde functionality, which is critical for its reactivity in organic synthesis, particularly in condensation and nucleophilic addition reactions. Its CAS registry number is 1099690-90-0, and it is commercially available from specialized suppliers .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-ethoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-3-19-16-6-4-5-15(11-18)17(16)20-12-14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
HWFXGXPKRYVPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Ethoxy-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure : The compound features a benzaldehyde backbone with ethoxy and 4-methylbenzyl ether functional groups. Its molecular formula is C17H18O3, with a molecular weight of approximately 270.33 g/mol.
Biochemical Interactions : Research indicates that this compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are essential for drug metabolism and biochemical transformations in the body.
Organic Synthesis
3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in developing new compounds for research and industrial purposes.
Biochemical Assays
In biological research, this compound acts as a probe to study enzyme activities and protein interactions. It has been utilized in assays to investigate oxidative stress responses by modulating gene expression related to these pathways.
Therapeutic Investigations
The compound has demonstrated potential therapeutic properties, particularly concerning anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may exert antioxidant effects by scavenging free radicals, which is crucial in preventing oxidative damage in cells.
Industrial Applications
In the chemical industry, 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde is used as a building block in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various reactions makes it suitable for producing derivatives with specific functionalities.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzaldehyde derivatives, including 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde. The compound showed significant radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential use in formulations aimed at combating oxidative stress-related conditions.
Case Study 2: Enzyme Interaction
Research has shown that this compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially influencing pharmacokinetics in therapeutic applications. This interaction underscores its relevance in medicinal chemistry and drug design.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
The structural and functional attributes of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde can be compared to related benzaldehyde derivatives, focusing on synthesis methods, physicochemical properties, and reactivity. Below is an analysis of key analogs:
Key Observations :
- Synthetic Routes: The target compound shares synthetic similarities with 10a and 4-(benzyloxy)-3-phenethoxybenzaldehyde , where alkylation of phenolic aldehydes is a common strategy. However, the triazole-containing analog requires click chemistry, highlighting divergent approaches for introducing heterocyclic groups.
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy, methyl) enhance the stability of the intermediate radicals or ions during synthesis, as seen in the high yield (82%) of 10a .
Physicochemical and Spectral Properties
Key Observations :
- Aldehyde Functionality : The $ ^1H $ NMR signal for the aldehyde proton in the triazole analog appears at δ10.41 , a typical range for aromatic aldehydes. Comparable shifts are expected for the target compound.
- Substituent Influence : The presence of a 4-methyl group on the benzyloxy moiety (as in the triazole analog) results in distinct aromatic proton signals at δ7.18 , which would differ from analogs with electron-withdrawing substituents.
Biological Activity
3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that may influence its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20O3
- Molecular Weight : 288.35 g/mol
- IUPAC Name : 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- Structural Features : The compound contains an ethoxy group and a methylene bridge connecting to a benzaldehyde moiety, which may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde can be attributed to several mechanisms:
- Antioxidant Properties : Benzaldehyde derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses. For instance, it has been shown to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation .
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties against a range of pathogens. The structure of 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde suggests potential activity against bacterial and fungal strains, possibly through disruption of cellular membranes or interference with metabolic processes .
Antioxidant Activity
A study evaluated the antioxidant capacity of various benzaldehyde derivatives, including those structurally similar to 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, demonstrating significant potential for therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition Studies
Research focused on the inhibition of xanthine oxidase by benzaldehyde derivatives highlighted that modifications to the benzene ring can enhance inhibitory activity. For instance, the introduction of electron-donating groups at specific positions increased binding affinity, suggesting that 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde could be optimized for better efficacy against XO .
Antimicrobial Testing
In a comparative study on the antimicrobial effects of various benzaldehydes, 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde demonstrated moderate antibacterial activity against Gram-positive bacteria. This activity was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Antioxidant Activity | Enzyme Inhibition (XO) | Antimicrobial Activity |
|---|---|---|---|---|
| 3-Ethoxy-2-((4-methylbenzyl)oxy)benzaldehyde | C18H20O3 | Moderate | Yes | Moderate |
| Benzaldehyde | C7H6O | Low | No | Low |
| 4-Methoxybenzaldehyde | C8H8O2 | High | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
